N-{3'-acetyl-1-[(2-chlorophenyl)methyl]-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide
CAS No.: 902248-67-3
Cat. No.: VC6804928
Molecular Formula: C21H19ClN4O3S
Molecular Weight: 442.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 902248-67-3 |
|---|---|
| Molecular Formula | C21H19ClN4O3S |
| Molecular Weight | 442.92 |
| IUPAC Name | N-[4-acetyl-1'-[(2-chlorophenyl)methyl]-5'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
| Standard InChI | InChI=1S/C21H19ClN4O3S/c1-12-8-9-18-16(10-12)21(26(14(3)28)24-20(30-21)23-13(2)27)19(29)25(18)11-15-6-4-5-7-17(15)22/h4-10H,11H2,1-3H3,(H,23,24,27) |
| Standard InChI Key | BGJLGUXTKLCKSU-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N(C(=O)C23N(N=C(S3)NC(=O)C)C(=O)C)CC4=CC=CC=C4Cl |
Introduction
Synthesis
The synthesis of spiro-indole derivatives like this compound typically involves multistep reactions. While specific protocols for this exact compound are unavailable in the search results, general methods for similar compounds include:
-
Formation of the Indole Core: Indoles are synthesized via Fischer indole synthesis or other condensation reactions.
-
Spirocyclization: The thiadiazole ring is introduced through cyclization reactions involving thiosemicarbazides or similar precursors.
-
Functionalization: The acetyl and chlorophenylmethyl groups are added through selective alkylation or acylation reactions.
Analytical methods such as NMR spectroscopy, LC-MS, and X-ray crystallography are typically employed to confirm the structure of the final product .
Biological Activity
Spiro-indole derivatives have been widely studied for their pharmacological properties. Although specific data on this compound is unavailable, related compounds exhibit the following activities:
-
Antimicrobial Activity: Spiro-indoles with thiadiazole moieties have shown efficacy against bacterial and fungal pathogens due to their ability to disrupt microbial enzymes .
-
Anti-inflammatory Potential: Molecular docking studies suggest that similar compounds can act as inhibitors of enzymes like 5-lipoxygenase .
-
Anticancer Properties: Spiro-indoles are known to interfere with cancer cell proliferation by targeting specific proteins or pathways .
The unique structural features of this compound, such as halogen substitution and spiro connectivity, may enhance its binding affinity to biological targets.
Applications and Future Directions
This compound holds promise in medicinal chemistry for the development of:
-
Antimicrobial Agents: Its structural features suggest potential activity against resistant strains of bacteria and fungi.
-
Anti-inflammatory Drugs: Further studies could explore its role in treating inflammatory conditions.
-
Anticancer Therapies: Its spiro-indole framework makes it a candidate for anticancer drug development.
Research Gaps
-
Detailed studies on its pharmacokinetics and toxicity are essential.
-
In vivo evaluations and clinical trials are required to validate its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume